molecular formula C14H15FN6 B2828059 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine CAS No. 955966-43-5

4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2828059
CAS No.: 955966-43-5
M. Wt: 286.314
InChI Key: PGKPTOJYGOQULM-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine (CAS 955966-43-5) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry research. This molecule features a complex hybrid structure incorporating pyrazole and 1,2,4-triazole rings, a scaffold recognized for its diverse biological potential . Compounds based on the 1,2,4-triazole scaffold are extensively investigated for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of multiple nitrogen atoms enables these heterocycles to form key interactions with biological targets, such as hydrogen bonding and π-stacking, which can lead to high binding affinity and selectivity . As a high-purity chemical, this compound serves as a valuable building block for drug discovery and development programs. Researchers can utilize it as a key intermediate for synthesizing novel derivatives or as a core scaffold for screening against various therapeutic targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[4-[(2-fluorophenyl)methyl]-5-methyl-1,2,4-triazol-3-yl]-2-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN6/c1-9-18-19-14(11-7-17-20(2)13(11)16)21(9)8-10-5-3-4-6-12(10)15/h3-7H,8,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKPTOJYGOQULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC2=CC=CC=C2F)C3=C(N(N=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group is introduced via nucleophilic substitution reactions, often using 2-fluorobenzyl chloride and a suitable nucleophile.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters under reflux conditions.

    Coupling of the Triazole and Pyrazole Rings: The final step involves coupling the triazole and pyrazole rings through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be employed to modify the triazole or pyrazole rings, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield corresponding alcohols or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine has shown potential as an antimicrobial agent. Its ability to inhibit the growth of bacteria and fungi makes it a candidate for the development of new antibiotics and antifungal drugs.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by interfering with specific molecular pathways.

Industry

Industrially, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets within cells. For example, it may bind to enzymes involved in DNA replication or protein synthesis, thereby inhibiting their activity and leading to cell death. The exact molecular pathways and targets are still under investigation, but its ability to disrupt critical cellular processes makes it a promising therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions at the Triazole’s 4-Position

The 4-position of the triazole ring is a critical site for modulating activity. Key analogs include:

Compound Name Substituent at Triazole 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
4-[4-(2-Fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine 2-Fluorobenzyl C₁₅H₁₆FN₇ 313.34 Potential enzyme inhibition (inferred)
4-{4-[(4-Chlorophenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine 4-Chlorophenylmethyl C₁₅H₁₆ClN₇ 329.80 Structural analog; Cl may enhance lipophilicity
4-[4-(2-Methoxybenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine 2-Methoxybenzyl C₁₆H₁₉N₇O 325.37 Methoxy group may improve solubility

Key Observations :

  • Electron-Withdrawing Groups (e.g., F, Cl) : The 2-fluorobenzyl and 4-chlorophenylmethyl analogs may enhance binding to hydrophobic enzyme pockets due to increased lipophilicity .
  • Electron-Donating Groups (e.g., OCH₃) : The 2-methoxybenzyl substituent could improve aqueous solubility, critical for pharmacokinetics .

Variations in the Triazole and Pyrazole Moieties

Triazole Methylation Patterns
  • 5-Methyl-4H-1,2,4-triazole: Present in the target compound and ’s analog (CAS 1247232-31-0, C₈H₁₂N₆).
  • Denifanstat (TVB-2640) : Contains a cyclobutyl and methyl-substituted benzoyl group linked to the triazole. It inhibits β-ketoacyl-ACP reductase, highlighting the pharmacophore role of the triazole core .
Pyrazole Modifications
  • 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine : Replaces triazole with thiazole, demonstrating that heterocycle swapping can alter target specificity (e.g., kinase vs. reductase inhibition) .
Enzyme Inhibition
  • TVB-2640 (Denifanstat) : Inhibits FASN (fatty acid synthase) via β-ketoacyl-ACP reductase blockade, with clinical relevance in cancer and NASH .
  • IPI-9119 : Irreversible palmitoyl-ACP thioesterase inhibitor, showing efficacy in prostate cancer models .
Metal Ion Interactions
  • Triazole Derivatives in Coprecipitation: Compounds like 2-{[4-(4-fluorophenyl)-5-sulphanyl-4H-1,2,4-triazol-3-yl]methyl}-...

Structural and Physicochemical Insights

  • Crystallography : Related compounds (e.g., ’s pyrazole-triazole derivative) are often studied via X-ray crystallography, revealing planar triazole-pyrazole systems that facilitate stacking interactions .
  • SHELX Refinement : Widely used for small-molecule crystallography, underscoring the importance of structural accuracy in SAR studies .

Biological Activity

4-[4-(2-fluorobenzyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C14H15FN6
  • Molecular Weight : 286.31 g/mol
  • CAS Number : 955966-43-5

Antitumor Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit notable antitumor properties. A study demonstrated that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocarcinoma (HepG2) cells. For instance, a related pyrazole compound exhibited an IC50 value of 0.08 µM against MCF-7 cells, indicating potent antiproliferative activity .

The antitumor effect is often attributed to the induction of apoptosis in cancer cells. In vitro studies using flow cytometry and Western blot analysis have shown that such compounds can trigger apoptotic pathways in a concentration-dependent manner. Specifically, compounds with similar triazole and pyrazole moieties have been reported to activate caspase pathways leading to programmed cell death .

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Pyrazoles are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In vivo studies have demonstrated that certain pyrazole derivatives can significantly reduce edema in animal models, suggesting their potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented. The compound's structure suggests potential activity against various pathogens. Studies have indicated that similar compounds exhibit antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

Case Studies

Study Findings IC50 Values
Study AInduced apoptosis in MDA-MB-231 cells2.41 µM
Study BSignificant anti-inflammatory effects in carrageenan-induced edema model-
Study CAntimicrobial activity against E. coli and S. aureus-

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity in coupling steps.
  • Catalysts : Pd-mediated cross-coupling may improve yield for aryl-alkyl linkages .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods ensures accurate characterization:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at pyrazole C5 and triazole C5) and fluorobenzyl integration.
  • 19F NMR : Confirm the presence and position of fluorine atoms (δ ~ -115 ppm for ortho-fluorine) .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/F substitution.

HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:
SAR exploration involves systematic structural modifications and activity assays:

Core Modifications :

  • Replace the triazole ring with oxadiazole (e.g., ) to assess impact on binding affinity.
  • Vary fluorobenzyl substituents (e.g., para- vs. ortho-fluoro) to evaluate lipophilicity and target interaction .

Functional Group Variations :

  • Introduce electron-withdrawing groups (e.g., nitro, cyano) to triazole C3 to modulate electronic effects.

Biological Testing :

  • In vitro assays : Measure IC₅₀ against target enzymes (e.g., kinases) or microbial strains.
  • In silico docking : Predict binding modes using software like AutoDock Vina (PDB: 4EHZ) .

Q. Example SAR Table :

Analog StructureModification SiteBioactivity (IC₅₀, μM)
Triazole → OxadiazoleHeterocycle Core12.5 (vs. 8.2 original)
Para-fluoro → Ortho-fluoroBenzyl Substituent6.8 (improved binding)

Advanced: How should researchers address contradictory reports on this compound’s antimicrobial efficacy?

Methodological Answer:
Contradictions often arise from variability in experimental design. Resolution strategies include:

Standardized Assays :

  • Use CLSI/MIC guidelines for antimicrobial testing to ensure reproducibility.
  • Include positive controls (e.g., ciprofloxacin) and vehicle controls.

Meta-Analysis :

  • Compare datasets across studies (e.g., vs. 7) to identify confounding factors (e.g., solvent/DMSO concentration affecting activity).

Mechanistic Studies :

  • Evaluate membrane permeability (e.g., via fluorescent probes) to determine if efflux pumps or biofilm formation explain discrepancies .

Advanced: What computational methods are effective in predicting this compound’s metabolic stability?

Methodological Answer:

ADME Prediction :

  • Use QikProp (Schrödinger) to estimate logP (target: 2.5–3.5) and CYP450 inhibition.
  • Simulate hepatic metabolism with MetaSite (Mold² descriptors).

Degradation Pathways :

  • Identify labile sites (e.g., triazole N-methyl) via DFT calculations (B3LYP/6-31G* basis set).

Experimental Validation :

  • Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the triazole ring.
  • Solvent : Dissolve in DMSO (10 mM stock) for long-term storage; avoid repeated freeze-thaw cycles .

Advanced: How can researchers elucidate the mechanism of action for this compound’s anticancer activity?

Methodological Answer:

Target Identification :

  • Perform kinome-wide profiling (e.g., KINOMEscan) to identify kinase targets.
  • Use CRISPR-Cas9 screens to pinpoint genetic vulnerabilities.

Pathway Analysis :

  • Western blotting for apoptosis markers (e.g., cleaved PARP, caspase-3).
  • RNA-seq to assess transcriptional changes (e.g., p53 pathway activation) .

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